4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C28H28N2O7 . This compound is known for its unique structural features, which include an allyl group, methoxy groups, and a carbohydrazonoyl linkage. It is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 4-Allyl-2-methoxyphenol: This intermediate is synthesized through the allylation of 2-methoxyphenol.
Formation of 4-Allyl-2-methoxyphenoxyacetic acid: This is achieved by reacting 4-Allyl-2-methoxyphenol with chloroacetic acid under basic conditions.
Synthesis of the carbohydrazonoyl intermediate: The phenoxyacetic acid derivative is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final coupling reaction: The carbohydrazonoyl intermediate is coupled with 3,4-dimethoxybenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The carbohydrazonoyl linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbohydrazonoyl linkage may produce amines.
Scientific Research Applications
4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s allyl and methoxy groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of these biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-((4-Methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-((4-Allyl-2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
4-(2-((4-Allyl-2-methoxyphenoxy)AC)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its combination of allyl, methoxy, and carbohydrazonoyl groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
CAS No. |
769142-01-0 |
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Molecular Formula |
C28H28N2O7 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methoxy-4-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H28N2O7/c1-5-6-19-9-13-24(25(15-19)34-3)36-18-27(31)30-29-17-20-7-11-22(12-8-20)37-28(32)21-10-14-23(33-2)26(16-21)35-4/h5,7-17H,1,6,18H2,2-4H3,(H,30,31)/b29-17+ |
InChI Key |
ORTUVSCENFVDBS-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)CC=C)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)CC=C)OC)OC |
Origin of Product |
United States |
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